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Abstract

Fezagepras (formerly PBI-4050) was a novel small molecule therapeutic candidate developed
by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties
in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical
development trajectory shifted due to unexpected pharmacokinetic findings. This technical
guide provides a comprehensive overview of the discovery, initial characterization, and
eventual discontinuation of fezagepras, summarizing available data from preclinical and
clinical studies. The document details the proposed mechanisms of action, clinical trial designs,
and the key findings that led to the cessation of its development.

Introduction

Fezagepras emerged as a promising candidate for treating fibrotic and metabolic diseases.
The initial hypothesis was centered on its ability to modulate key signaling pathways involved in
inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis
suggested that fezagepras could reduce the levels of pro-fibrotic molecules, leading to a
significant amelioration of the disease state.[1] This early promise led to its advancement into
clinical trials for idiopathic pulmonary fibrosis (IPF).

Proposed Mechanism of Action
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Fezagepras was designed as a small molecule modulator of multiple receptors, primarily
targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome
Proliferator-Activated Receptor alpha (PPARQ).[2] Both receptors are implicated in metabolic
regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

Signaling Pathway Diagram

The following diagram illustrates the initially proposed mechanism of action of fezagepras.
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Figure 1: Proposed Initial Mechanism of Action of Fezagepras.

Preclinical and Clinical Development

The development of fezagepras progressed through several phases, with each stage providing
critical data that ultimately shaped its trajectory.

Preclinical Studies
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Studies in mouse models of pulmonary fibrosis demonstrated that fezagepras could lower the
levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

Clinical Trials

A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate
the safety and efficacy of fezagepras in 40 patients with IPF. Patients received 800 mg of
fezagepras daily (four 200-mg capsules) for five months. The study included cohorts receiving
fezagepras as a monotherapy and in combination with the standard-of-care treatments,
nintedanib and pirfenidone.

The results showed that patients receiving fezagepras alone or in combination with Ofev
(nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a
potential drug-drug interaction was observed with Esbriet (pirfenidone), where fezagepras
appeared to be degraded faster, reducing its effectiveness. The treatments were generally
reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in
healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more
frequent doses of fezagepras (up to 2400 mg daily) than previously studied. The goal was to
define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

Shift in Development Strategy: Pharmacokinetics
and a New Hypothesis

Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in
the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly
low plasma concentrations of fezagepras and a high level of its glutamine conjugate
metabolite. This metabolic profile suggested that fezagepras was acting as a "nitrogen
scavenger,"” a mechanism entirely different from its initially intended anti-fibrotic and anti-
inflammatory action.

Nitrogen Scavenging Mechanism

Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such
as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for
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conditions characterized by hyperammonemia (high levels of ammonia in the blood). The
prominent formation of a glutamine conjugate of fezagepras suggested it might have potential

in such indications.
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Figure 2: Proposed Nitrogen Scavenging Mechanism of Fezagepras.

Final Clinical Evaluation and Discontinuation

Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single
ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head
comparison of fezagepras with sodium phenylbutyrate, an established nitrogen-scavenging

drug.
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The results of this trial, announced in July 2022, demonstrated that fezagepras was
"significantly inferior” to sodium phenylbutyrate as a nitrogen scavenger. This definitive, data-
driven conclusion led to the discontinuation of the entire fezagepras development program. It
is important to note that the decision was not based on any safety concerns.

Summary of Clinical Trial Data

Due to the discontinuation of the program, detailed quantitative data from the clinical trials are
not extensively published. The following tables summarize the available information on the
clinical studies conducted.

Table 1: Fezagepras Clinical Trials Overview
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Trial Identifier

Phase Indication

Status

Key
Findings/Outco
me

NCT02538536

Idiopathic
2a Pulmonary

Fibrosis

Completed

Stable FVC in
monotherapy
and with
nintedanib;
potential
negative
interaction with

pirfenidone.

NCT04695041

1 (MAD) Healthy
Volunteers

Terminated

Low plasma
concentrations of
fezagepras, high
levels of
glutamine
conjugate
metabolite; led to
a shift in
development

strategy.

N/A

1a (SAD) Healthy
a
Volunteers

Completed

Fezagepras was
significantly
inferior to sodium
phenylbutyrate
as a nitrogen
scavenger; led to
program

discontinuation.

Table 2: Pharmacokinetic and Dosing Information
(Qualitative)
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Parameter Observation Source

Low plasma concentrations

Plasma Concentration _
observed at higher doses.

_ Major metabolite was the
Metabolism ) )
glutamine conjugate.

800 mg daily (four 200-mg

Dosing (Phase 2 IPF)
capsules).

Multiple ascending doses up to
Dosing (Phase 1 MAD) 2400 mg daily (single or
divided doses).

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of fezagepras are not
publicly available. The following provides a general workflow for the types of studies conducted.
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Figure 3: Generalized Clinical Trial Workflow for a Novel Therapeutic.

Conclusion
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The development of fezagepras serves as an important case study in pharmaceutical research
and development. While initial preclinical data and a plausible mechanism of action supported
its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans
revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The
subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did
not yield a viable therapeutic candidate. The data-driven decision to discontinue the program,
based on a direct comparison with an established therapy, exemplifies a resource-conscious
approach to drug development. Although fezagepras did not reach the market, the knowledge
gained from its development contributes to the broader understanding of small molecule
pharmacokinetics and metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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